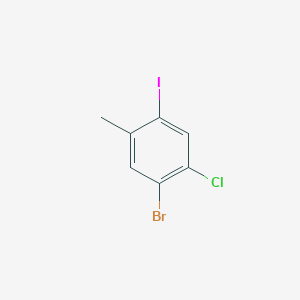

5-Bromo-4-chloro-2-iodotoluene

Beschreibung

Significance of Polyhalogenated Aromatic Scaffolds in Contemporary Organic Synthesis

Polyhalogenated aromatic scaffolds are organic compounds featuring an aromatic ring substituted with multiple halogen atoms. These structures are of paramount importance in modern organic synthesis, serving as foundational building blocks for a wide array of complex molecules. fiveable.menih.gov Their utility stems from the ability of the halogen atoms to participate in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). fiveable.mebeilstein-journals.org

These scaffolds offer chemists the ability to construct intricate molecular architectures through sequential and regioselective functionalization. nih.govbeilstein-journals.org By carefully choosing reaction conditions, specific halogen atoms can be selectively replaced with other functional groups, allowing for a controlled and stepwise assembly of the target molecule. This strategic approach is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.meevitachem.com The identity of the halogen (fluorine, chlorine, bromine, or iodine) dramatically influences the reactivity, with aryl iodides typically being the most reactive in cross-coupling processes. frontiersin.orgnih.gov This differential reactivity allows for programmed reaction sequences on a single molecule.

Overview of Trihalogenated Toluene (B28343) Derivatives: Structural Diversity and Synthetic Relevance

Within the broader class of polyhalogenated aromatics, trihalogenated toluene derivatives represent a synthetically valuable subgroup. These compounds consist of a toluene core (a benzene (B151609) ring with a methyl group) adorned with three halogen atoms. The specific arrangement of these halogens on the ring gives rise to a multitude of structural isomers, each with distinct physical and chemical properties. For instance, isomers like 5-bromo-2-iodotoluene (B45939) and 5-chloro-2-iodotoluene (B1586068) serve as precursors for complex heterocyclic systems and materials used in organic electronics. sigmaaldrich.com

The synthetic relevance of these trihalogenated derivatives is largely due to the presence of multiple, and often different, halogen atoms on the same scaffold. This feature enables chemists to perform orthogonal chemical reactions, where one type of halogen reacts under a specific set of conditions while others remain intact for subsequent transformations. This capability is particularly pronounced in molecules containing iodine, bromine, and chlorine, as the reactivity of the carbon-halogen bond towards oxidative addition in catalytic cycles generally follows the order C-I > C-Br > C-Cl. frontiersin.orgnih.govlibretexts.org This predictable hierarchy is a cornerstone of their strategic use in multi-step syntheses.

Research Rationale for 5-Bromo-4-chloro-2-iodotoluene as a Strategic Building Block

The compound this compound is a prime example of a strategically designed synthetic building block. cymitquimica.com Its chemical structure is tailored for selective, sequential functionalization, making it a highly valuable intermediate in complex synthetic pathways. The core rationale for its use lies in the distinct reactivity of its three different halogen substituents.

The iodine atom at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This allows for the initial introduction of a new carbon-carbon bond at this position with high selectivity. The bromine atom at the 5-position is less reactive than iodine but significantly more reactive than chlorine, providing a second reaction handle for a subsequent cross-coupling event under different catalytic conditions. Finally, the chlorine atom at the 4-position is the most robust, allowing it to be carried through the initial reaction stages and functionalized last, if desired. This built-in reactivity differential makes this compound an exemplary tool for the efficient and controlled construction of polysubstituted aromatic compounds.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrClI |

| Molecular Weight | 331.38 g/mol cymitquimica.comsigmaaldrich.com |

| CAS Number | 1000578-03-9 cymitquimica.comsigmaaldrich.com |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)I |

Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen (X) | C-X Bond | Relative Reactivity |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

| This table reflects the general trend for the oxidative addition step, which is often rate-determining in cross-coupling reactions. libretexts.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFKIVWHFWHXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661526 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-03-9 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloro 2 Iodotoluene

Regioselective Halogenation Strategies for Aromatic Systems

Regioselective halogenation is crucial for the synthesis of specifically substituted aromatic compounds. researchgate.net The directing effects of the substituents already present on the aromatic ring, along with the choice of halogenating agents and reaction conditions, determine the position of the incoming halogen.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing halogens to an aromatic ring. wikipedia.org In the context of synthesizing 5-bromo-4-chloro-2-iodotoluene, a stepwise introduction of the halogen atoms is necessary. The order of introduction is critical and depends on the directing effects of the substituents. The methyl group in toluene (B28343) is an ortho-, para-director and an activating group. vanderbilt.edu Halogens, on the other hand, are deactivating yet ortho-, para-directing. vanderbilt.edu

The synthesis would likely involve a sequence of halogenation reactions, where the regiochemical outcome of each step is controlled by the combined electronic and steric effects of the substituents already on the ring. msu.edu For instance, starting with toluene, the first halogenation could be directed to the para position. Subsequent halogenations would then be directed by both the methyl group and the newly introduced halogen.

Modern synthetic methods offer greater control over halogenation reactions. For bromination, N-bromosuccinimide (NBS) is a widely used reagent that can provide a low concentration of bromine, which can enhance selectivity. researchgate.net Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are used for chlorination and iodination, respectively. thieme-connect.comthieme-connect.com These reagents are often used in conjunction with a catalyst to activate them. thieme-connect.comthieme-connect.com

The choice of solvent can also influence the regioselectivity of halogenation. For example, in the chlorination of toluene, polar solvents can favor aromatic chlorination. researchgate.net Iodination can be more challenging than bromination or chlorination. acs.org Reagents such as iodine in the presence of an oxidizing agent like nitric acid, or NIS with a strong acid catalyst, are often employed for the iodination of aromatic rings. wikipedia.org

| Halogenation | Reagent | Conditions/Catalyst |

| Bromination | N-bromosuccinimide (NBS) | Often used with a catalyst to enhance electrophilicity. researchgate.net |

| Chlorination | N-chlorosuccinimide (NCS) | Can be used with Lewis acids like ZrCl₄. thieme-connect.comthieme-connect.com |

| Iodination | N-iodosuccinimide (NIS) | Often requires activation with a Brønsted or Lewis acid. thieme-connect.comthieme-connect.comacs.org |

Lewis acids are frequently used as catalysts in electrophilic aromatic halogenation to increase the electrophilicity of the halogenating agent. libretexts.org Common Lewis acids include iron(III) halides (FeX₃) and aluminum halides (AlX₃). libretexts.org For instance, in the bromination of benzene (B151609), a Lewis acid like aluminum bromide (AlBr₃) polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring. libretexts.org

N-halosuccinimides (NXS), such as NBS, NCS, and NIS, are versatile reagents for halogenation. researchgate.netthieme-connect.comthieme-connect.com Their reactivity can be enhanced by the use of catalysts. Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient Lewis acid catalyst for the halogenation of aromatic compounds using NXS reagents under mild conditions, allowing for high regioselectivity. researchgate.netthieme-connect.comthieme-connect.com

Precursor-Based Synthesis and Derivatization Pathways for this compound

The synthesis of a complex molecule like this compound often starts from simpler, commercially available precursors that are then elaborated through a series of reactions.

A plausible synthetic route to this compound would involve starting with a mono- or di-halogenated toluene derivative. For example, one could start with a commercially available bromotoluene or chlorotoluene and introduce the other halogens sequentially.

For instance, starting with 4-bromotoluene, the next halogenation would be directed by both the methyl group and the bromine atom. The methyl group directs ortho and para, while the bromine directs ortho and para to itself. This would lead to a mixture of isomers, and specific reaction conditions would be needed to favor the desired product.

A documented synthesis of 4-bromo-2-chlorotoluene (B1273142) starts from 4-bromo-2-nitrotoluene, which is reduced to 5-bromo-2-methylaniline. semanticscholar.org This aniline (B41778) is then subjected to a Sandmeyer reaction to introduce the chlorine atom. semanticscholar.org A similar strategy could be envisioned where an amino group is used as a directing group and then replaced by a halogen via a Sandmeyer reaction.

The synthesis of highly substituted aromatic compounds can be approached through either a convergent or a divergent strategy.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. For polycyclic aromatic compounds, this can be an efficient way to build complexity. rsc.org For a smaller molecule like this compound, a more linear, stepwise approach is more likely.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org This strategy is often used to create libraries of related compounds for screening purposes. wikipedia.org A divergent approach to polyhalogenated aromatics could involve a central precursor that is subjected to various halogenation conditions to produce a range of different substitution patterns.

| Synthetic Strategy | Description | Application to Polyhalogenated Aromatics |

| Convergent | Fragments of the target molecule are synthesized separately and then combined. rsc.org | More common for larger, more complex aromatic systems. |

| Divergent | A common intermediate is used to generate a variety of related products. wikipedia.org | Useful for creating libraries of different polyhalogenated compounds for screening. |

Optimization of Reaction Conditions and Process Scalability in this compound Synthesis

The key to successful optimization lies in a systematic investigation of various reaction parameters, including temperature, reaction time, reagent concentration, and catalyst choice. Design of Experiments (DoE) methodologies can be employed to efficiently map the reaction landscape and identify optimal conditions. For process scalability, factors such as heat transfer, mass transfer, reaction kinetics, and potential hazards must be carefully evaluated and addressed.

Below is a detailed examination of the optimization and scalability considerations for each major step in the proposed synthesis of this compound.

Step 1: Nitration of 4-Chlorotoluene (B122035)

The initial step involves the nitration of 4-chlorotoluene to introduce a nitro group, which will later be converted to the iodo group. The primary challenge in this step is to achieve high regioselectivity for the desired 4-chloro-2-nitrotoluene (B43163) isomer over the 4-chloro-3-nitrotoluene (B146361) byproduct. vedantu.com

Optimization of Reaction Conditions:

The nitration of 4-chlorotoluene is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The optimization of this reaction focuses on maximizing the yield of the ortho-nitro isomer.

Temperature: This is a critical parameter influencing both the reaction rate and the isomer distribution. Lower temperatures generally favor the formation of the desired 2-nitro isomer.

Acid Concentration: The ratio and concentration of nitric acid to sulfuric acid affect the concentration of the active nitrating species, the nitronium ion (NO₂⁺).

Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material, but prolonged times can lead to the formation of dinitrated byproducts.

Interactive Data Table: Optimization of 4-Chlorotoluene Nitration

| Parameter | Range | Effect on 4-chloro-2-nitrotoluene Yield | Effect on Purity |

| Temperature | -10°C to 20°C | Higher yields at lower temperatures | Higher purity at lower temperatures |

| H₂SO₄/HNO₃ Molar Ratio | 1:1 to 3:1 | Optimal ratio enhances nitronium ion formation | Can impact byproduct formation |

| Reaction Time | 1 to 4 hours | Yield increases with time up to a point | Longer times may decrease purity |

Process Scalability:

Scaling up the nitration of 4-chlorotoluene requires careful management of the highly exothermic nature of the reaction.

Heat Management: Effective heat removal is crucial to maintain the optimal temperature and prevent runaway reactions. This can be achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the nitrating mixture.

Mixing: Vigorous and efficient mixing is essential to ensure uniform temperature distribution and prevent localized overheating, which can lead to the formation of undesired byproducts and safety hazards.

Material Compatibility: The corrosive nature of the mixed acids necessitates the use of reactors made from resistant materials, such as glass-lined steel.

Step 2: Reduction of 4-Chloro-2-nitrotoluene to 4-Chloro-2-aminotoluene

The nitro group of 4-chloro-2-nitrotoluene is reduced to an amino group to facilitate the subsequent Sandmeyer reaction. Common methods for this reduction include catalytic hydrogenation or the use of metal catalysts in acidic media.

Optimization of Reaction Conditions:

The choice of reducing agent and reaction conditions is pivotal for achieving a high yield and purity of 4-chloro-2-aminotoluene.

Catalyst: For catalytic hydrogenation, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. The catalyst loading and activity are key parameters.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas influences the reaction rate.

Solvent: The choice of solvent can affect the solubility of the reactants and the efficiency of the reduction.

Interactive Data Table: Optimization of Nitro Group Reduction

| Parameter | Method | Conditions | Effect on Yield | Effect on Purity |

| Catalyst | Catalytic Hydrogenation | 5-10% Pd/C | High yields with optimal loading | Generally high purity |

| Hydrogen Pressure | Catalytic Hydrogenation | 1-10 atm | Higher pressure increases reaction rate | Minimal impact on purity |

| Reducing Agent | Metal/Acid | Fe/HCl or Sn/HCl | Good yields | May require more extensive purification |

Process Scalability:

For large-scale production, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.

Catalyst Handling and Recovery: The safe handling of pyrophoric catalysts like Pd/C is a key consideration. Efficient catalyst filtration and recovery are important for process economics.

Hydrogen Safety: The use of hydrogen gas on a large scale requires specialized equipment and adherence to strict safety protocols to mitigate the risks of fire and explosion.

Reaction Monitoring: Close monitoring of the reaction progress, for instance by measuring hydrogen uptake, is essential to determine the reaction endpoint and avoid over-reduction.

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

This step involves the conversion of the amino group of 4-chloro-2-aminotoluene into a diazonium salt, which is then displaced by an iodide ion to form 4-chloro-2-iodotoluene (B1360293).

Optimization of Reaction Conditions:

The success of the Sandmeyer reaction is highly dependent on precise control of the reaction conditions. nih.gov

Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Diazotizing Agent: Sodium nitrite (B80452) (NaNO₂) is the most common diazotizing agent, used in the presence of a strong acid like hydrochloric acid or sulfuric acid.

Iodide Source: Potassium iodide (KI) or sodium iodide (NaI) are commonly used as the source of the iodide nucleophile. The concentration of the iodide source can influence the reaction rate and yield. rsc.org

Interactive Data Table: Optimization of Sandmeyer Iodination

| Parameter | Range/Type | Effect on Yield | Effect on Purity |

| Diazotization Temperature | 0-5 °C | Higher yields at low temperatures | Crucial for preventing diazonium salt decomposition |

| NaNO₂ Equivalents | 1.0-1.2 | Slight excess ensures complete diazotization | Excess can lead to side reactions |

| KI Equivalents | 1.0-1.5 | Excess iodide drives the reaction to completion | Minimal impact on purity |

Process Scalability:

The main challenge in scaling up the Sandmeyer reaction is the potential instability of the diazonium salt intermediate.

Temperature Control: Strict temperature control is paramount. The diazonium salt solution is often prepared and used in situ or with minimal delay.

Off-Gassing: The decomposition of the diazonium salt releases nitrogen gas. The reactor must be designed to handle this gas evolution safely.

Reagent Addition: The controlled addition of the sodium nitrite solution is critical to manage the exothermicity of the diazotization and prevent localized temperature increases.

Step 4: Bromination of 4-Chloro-2-iodotoluene

The final step is the electrophilic aromatic bromination of 4-chloro-2-iodotoluene to introduce a bromine atom at the 5-position. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The methyl group is an activating ortho, para-director, while the chloro and iodo groups are deactivating ortho, para-directors. The position para to the chloro group and ortho to the methyl group is the most sterically accessible and electronically favored position for bromination.

Optimization of Reaction Conditions:

The choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield. nih.gov

Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be used. NBS is often preferred for its milder nature and easier handling.

Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the bromine and increase its electrophilicity.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) or carbon tetrachloride are often used.

Interactive Data Table: Optimization of Aromatic Bromination

| Parameter | Type | Effect on Yield | Effect on Regioselectivity |

| Brominating Agent | Br₂ or NBS | High yields with both | NBS can offer higher selectivity |

| Catalyst | FeBr₃ or AlCl₃ | Essential for the reaction to proceed | Catalyst choice can influence isomer distribution |

| Temperature | 0°C to room temperature | Higher temperatures increase reaction rate | May affect selectivity |

Process Scalability:

When scaling up the bromination reaction, several factors need to be considered.

Handling of Bromine: If molecular bromine is used, its corrosive and toxic nature requires specialized handling and storage facilities.

Byproduct Management: The reaction generates hydrogen bromide (HBr) as a byproduct, which needs to be scrubbed from the off-gas.

Product Purification: The final product may contain small amounts of isomeric impurities, necessitating efficient purification methods such as recrystallization or distillation on a large scale.

Mechanistic Investigations of Reactivity in 5 Bromo 4 Chloro 2 Iodotoluene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jmu.edu For substrates like 5-Bromo-4-chloro-2-iodotoluene, the primary challenge and opportunity lie in selectively activating one C-X bond in the presence of others. Palladium-catalyzed reactions, in particular, have been extensively studied for this purpose. nih.govnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: Exploration of Reactivity at Differentiated Halogen Sites (Bromine, Chlorine, Iodine)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a premier method for creating biaryl structures. libretexts.orgorganic-chemistry.org In a polyhalogenated substrate such as this compound, the different carbon-halogen bonds exhibit distinct reactivities. This differentiation is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds. The C-I bond is the weakest, followed by the C-Br bond, and finally the C-Cl bond, which is the strongest.

This hierarchy in bond strength translates directly to the relative rates of reaction in the rate-determining oxidative addition step. libretexts.org Consequently, the reactivity order for Suzuki-Miyaura coupling is almost invariably C-I > C-Br > C-Cl. libretexts.org This predictable selectivity allows for a stepwise functionalization of this compound. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to first couple a substituent at the iodine position, followed by a second coupling at the bromine position, and potentially a third at the chlorine site, often requiring more forcing conditions. organic-synthesis.com

| Property | Aryl-Iodine (C-I) | Aryl-Bromine (C-Br) | Aryl-Chlorine (C-Cl) |

|---|---|---|---|

| Average Bond Dissociation Energy (kcal/mol) | ~65 | ~81 | ~96 |

| Relative Reactivity in Pd-Catalyzed Cross-Coupling | Highest | Intermediate | Lowest |

| Typical Reaction Conditions | Mild (e.g., room temperature to 80 °C) | Moderate (e.g., 80-110 °C) | Forcing (e.g., >100 °C, strong bases, specialized ligands) |

Mechanistic Pathways of Carbon-Halogen Bond Activation: Oxidative Addition Processes

The pivotal step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming an arylpalladium(II) species. nih.govlibretexts.org This process involves the cleavage of the carbon-halogen (C-X) bond and the formation of new C-Pd and Pd-X bonds. Mechanistic studies on various haloarenes have revealed that the precise pathway of this step can differ depending on the halogen. berkeley.edu

For more reactive aryl iodides, the reaction often proceeds through an associative mechanism, where the aryl iodide coordinates to the palladium center before the C-I bond is cleaved. In contrast, the activation of less reactive aryl chlorides frequently follows a pathway involving the rate-limiting dissociation of a ligand from the palladium(0) complex to create a more reactive, coordinatively unsaturated species that can then react with the C-Cl bond. berkeley.edu The oxidative addition of aryl bromides can exhibit intermediate behavior. berkeley.eduacs.org These mechanistic nuances are critical, as they influence the choice of catalyst, ligands, and reaction conditions needed to achieve high efficiency and selectivity. berkeley.edu

Influence of Steric and Electronic Factors on Site Selectivity in Polyhalogenated Arenes

While the intrinsic reactivity of the C-X bond (I > Br > Cl) is the dominant factor in selectivity, steric and electronic effects from other substituents on the aromatic ring also play a significant role. In this compound, the methyl group and the halogens themselves exert influence.

Steric Effects : The iodine atom is located at the C2 position, ortho to the methyl group. This proximity can introduce steric hindrance, potentially slowing the approach of the bulky palladium catalyst to the C-I bond. However, in most cases, the inherent high reactivity of the C-I bond overcomes this steric impediment. Significant steric hindrance from bulky ligands on the palladium catalyst could, in principle, alter selectivity, but typically the electronic differentiation between the halogens is the controlling factor. nih.gov

| Position | Substituent | Electronic Effect | Steric Effect on Oxidative Addition | Overall Impact on Reactivity |

|---|---|---|---|---|

| C2 | Iodine | Inductively withdrawing | Moderate (ortho to methyl) | Highest reactivity due to weak C-I bond |

| C5 | Bromine | Inductively withdrawing | Low (meta to methyl) | Intermediate reactivity |

| C4 | Chlorine | Inductively withdrawing | Low (para to methyl) | Lowest reactivity due to strong C-Cl bond |

Ligand Design and Catalyst Tuning for Enhanced Reactivity and Selectivity

The rational design of ligands for the palladium catalyst is crucial for modulating reactivity and selectivity. nih.gov While the selective coupling at the C-I position in this compound can often be achieved with standard catalysts like [Pd(PPh₃)₄], subsequent reactions at the C-Br and especially the C-Cl positions require more sophisticated catalyst systems. acs.orgnih.gov

Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to promote the oxidative addition of less reactive aryl chlorides and bromides. nih.gov These ligands stabilize the palladium(0) center and facilitate the cleavage of stronger C-X bonds. By choosing the appropriate ligand and tuning the reaction conditions (e.g., base, solvent, temperature), it is possible to override subtle steric or electronic biases and enforce a desired reaction sequence, enabling the exhaustive functionalization of polyhalogenated arenes. organic-synthesis.comnih.gov

Nucleophilic Aromatic Substitution Reactions of Halogenated Toluene (B28343) Derivatives

Nucleophilic aromatic substitution (SₙAr) is another important class of reactions for modifying aryl halides. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SₙAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In this compound, the substituents are halogens and a methyl group. While halogens are inductively electron-withdrawing, they are not as effective at resonance stabilization as a nitro group. The methyl group is electron-donating, which further deactivates the ring toward nucleophilic attack. Therefore, this compound is expected to be highly unreactive towards SₙAr reactions under standard conditions. libretexts.org Forcing conditions, such as high temperatures and very strong nucleophiles, would be required, and such reactions may proceed through an alternative elimination-addition (benzyne) mechanism rather than a direct SₙAr pathway.

Radical-Based Reactions and Single-Electron Transfer Mechanisms in Aryl Halide Activation

An alternative pathway for the activation of aryl halides involves radical intermediates, often initiated by a single-electron transfer (SET) process. In this mechanism, an electron is transferred to the aryl halide molecule to form a radical anion. This intermediate is unstable and rapidly fragments, cleaving the weakest carbon-halogen bond to release a halide anion and generate an aryl radical.

The susceptibility to C-X bond cleavage via a SET mechanism follows the same trend as for oxidative addition: C-I > C-Br > C-Cl. This is because the additional electron populates a σ* antibonding orbital of the C-X bond, and the energy of this orbital is lowest for the C-I bond, making it the easiest to reduce and cleave. This aryl radical can then participate in subsequent propagation steps of a chain reaction or be trapped by other reagents to form new bonds. Radical-based pathways are relevant in some transition-metal-free coupling reactions and can also be operative in certain transition-metal-catalyzed processes, sometimes competing with the more traditional two-electron oxidative addition pathway.

Mechanisms of Halogen Exchange and Dehalogenation Reactions in Polyhalogenated Systems

The reactivity of polyhalogenated aromatic compounds like this compound is characterized by the distinct behavior of each halogen substituent in chemical transformations. The mechanisms governing halogen exchange and dehalogenation are of significant interest in synthetic chemistry for the selective functionalization of molecules. The relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) typically dictate the order of reactivity, with the weaker C-I bond being the most susceptible to cleavage.

Halogen Exchange Reactions

Halogen exchange in aryl halides, often referred to as an aromatic Finkelstein reaction, is a powerful method for the synthesis of aryl iodides and other halides that may be less accessible. ub.edu These reactions often require a metal catalyst to proceed, as nucleophilic aromatic substitution is generally difficult for aryl halides. nih.gov

Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction): Copper is one of the most effective metals for promoting halogen exchange in aryl halides. nih.gov A mild and general copper(I)-catalyzed conversion of aryl bromides into the corresponding iodides has been developed, which tolerates a variety of functional groups. organic-chemistry.org The mechanism for copper-catalyzed halogen exchange is generally believed to proceed through an oxidative addition/reductive elimination pathway. nih.gov

The catalytic cycle can be summarized as follows:

Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Cu(III) intermediate (Ar-Cu(III)-X). In the case of this compound, the most likely site for this initial reaction would be the C-I bond due to its lower bond dissociation energy.

Halogen Exchange: The halide on the copper complex is exchanged with a halide ion from the salt present in the reaction mixture (e.g., I⁻ from NaI).

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the new aryl halide (Ar-I) and regenerate the Cu(I) catalyst.

The choice of ligand, solvent, and halide salt is crucial for the success of these reactions. organic-chemistry.org For instance, 1,2- or 1,3-diamine ligands are often effective in stabilizing the copper catalyst and facilitating the reaction. organic-chemistry.org

The following table summarizes representative conditions for copper-catalyzed halogen exchange reactions, illustrating the conversion of aryl bromides to aryl iodides.

| Aryl Bromide Substrate | Catalyst System | Halide Source | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | 5 mol % CuI, 10 mol % N,N'-Dimethylethylenediamine | 2.0 eq. NaI | Dioxane | 110 | 98 |

| 1-Bromo-4-methoxybenzene | 5 mol % CuI, 10 mol % N,N'-Dimethylethylenediamine | 2.0 eq. NaI | Dioxane | 110 | 99 |

| 2-Bromonaphthalene | 5 mol % CuI, 10 mol % N,N'-Dimethylethylenediamine | 2.0 eq. NaI | Dioxane | 110 | 97 |

This table presents illustrative data for copper-catalyzed aromatic Finkelstein reactions on various aryl bromides, based on findings in the field. organic-chemistry.org

Dehalogenation Reactions

Dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. acs.org This reaction is important for removing halogen blocking groups in multi-step syntheses and for the detoxification of halogenated aromatic pollutants. mdpi.comresearchgate.net The mechanism of dehalogenation can vary significantly depending on the reagents and conditions employed.

Catalytic Hydrogenation: One of the most common methods for dehalogenation is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.org This method is often highly selective. The general reactivity trend for the hydrogenolysis of carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. organic-chemistry.org This selectivity allows for the stepwise removal of different halogens from a polyhalogenated molecule. For this compound, it would be expected that the iodine atom could be selectively removed, followed by the bromine, and then the chlorine under increasingly harsh conditions.

Bromo and chloro substituents can serve as effective blocking groups to direct functionalization at specific positions on an aromatic ring, after which they can be removed by catalytic hydrogenation. researchgate.net Bromides are generally reduced more quickly and under milder conditions than chlorides. organic-chemistry.org

Reductive Dehalogenation Mechanisms: Various other reductive systems can achieve dehalogenation, often proceeding through different mechanisms.

Single Electron Transfer (SET) Mechanism: Some systems, such as those using 2-propanol as a reductant with a radical initiator, reduce aryl bromides and iodides through a SET mechanism. organic-chemistry.org This process generates an aryl radical intermediate, which then abstracts a hydrogen atom to form the dehalogenated arene. mdpi.com

Metal-Mediated Reduction: Active metals or metal salts can be used to effect dehalogenation. acs.org For instance, the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid on a dendritic Ag/Cu electrode was shown to proceed sequentially. electrochemsci.org The C-Br bond was cleaved first to form the 2-chlorobenzoic acid intermediate, followed by the cleavage of the C-Cl bond to yield the final product, benzoate. electrochemsci.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. electrochemsci.org A similar stepwise reduction would be anticipated for this compound, starting with the C-I bond.

The table below provides a summary of different catalytic systems used for the dehalogenation of aryl halides, highlighting the conditions and typical substrates.

| Aryl Halide Substrate | Catalytic System / Reagent | Reductant / H-Source | Mechanism Type | Key Observation |

| Aryl Bromides/Chlorides | 10% Palladium-on-carbon | H₂ gas | Catalytic Hydrogenation | Bromides are reduced more quickly than chlorides. organic-chemistry.org |

| Aryl Iodides/Bromides | Di-tert-butyl peroxide (initiator) | 2-Propanol | Radical (SET) | High functional-group tolerance. organic-chemistry.org |

| 5-Bromo-2-chlorobenzoic Acid | Dendritic Ag/Cu Electrode | Electrochemical | Sequential Reduction | C-Br bond breaks before C-Cl bond. electrochemsci.org |

| Aryl Bromides | NiCl₂ | NaBH₄ | Metal-Mediated Reduction | Effective for hydrodechlorination of PCBs. acs.org |

This table summarizes findings from various studies on the dehalogenation of polyhalogenated aromatic compounds to illustrate the different mechanistic approaches and selectivities.

Advanced Spectroscopic Characterization Methodologies for Polyhalogenated Toluene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C. For 5-Bromo-4-chloro-2-iodotoluene, NMR analysis allows for the definitive assignment of the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are significantly influenced by the electron-withdrawing effects of the halogen substituents. The aromatic region would likely show two singlets, corresponding to the protons at the C-3 and C-6 positions. Due to the anisotropic effects and the varying electronegativity of the adjacent halogens, these protons are in unique chemical environments. The methyl group protons (CH₃) are expected to appear as a sharp singlet in the aliphatic region, typically around 2.3-2.5 ppm. rsc.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached halogen atoms. Carbons bonded directly to iodine (C-2), bromine (C-5), and chlorine (C-4) will show significant shifts. Specifically, the carbon bonded to the highly electronegative chlorine will be shifted downfield, while the carbon bonded to iodine may experience a shielding effect ("heavy atom effect").

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on empirical calculations and data from analogous halogenated toluene (B28343) structures. Experimental values may vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| -CH₃ | ~2.4 | ~20-22 | Singlet signal for the methyl group. |

| Ar-H (at C-3) | ~7.2-7.5 | ~130-135 | Singlet, deshielded by adjacent halogens. |

| Ar-H (at C-6) | ~7.6-7.9 | ~138-142 | Singlet, deshielded by adjacent iodine and bromine. |

| Ar-C-CH₃ (C-1) | - | ~135-140 | Quaternary carbon. |

| Ar-C-I (C-2) | - | ~95-105 | Quaternary carbon, shielded by the heavy iodine atom. |

| Ar-C-H (C-3) | - | ~130-135 | Carbon signal corresponding to the C-3 proton. |

| Ar-C-Cl (C-4) | - | ~132-137 | Quaternary carbon, deshielded by chlorine. |

| Ar-C-Br (C-5) | - | ~118-123 | Quaternary carbon. |

| Ar-C-H (C-6) | - | ~138-142 | Carbon signal corresponding to the C-6 proton. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

In the analysis of this compound, the spectra would be characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. docbrown.info Aliphatic C-H stretching vibrations from the methyl group are expected in the 2850-3000 cm⁻¹ range. ucalgary.ca

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring produce a series of characteristic absorptions in the 1400-1625 cm⁻¹ region. docbrown.infoucalgary.ca The specific pattern of these peaks can sometimes give clues about the substitution pattern of the ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, providing further structural information.

Carbon-Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds are a key feature. These are found in the fingerprint region at lower wavenumbers. The C-Cl stretch typically appears around 600-800 cm⁻¹, the C-Br stretch from 500-600 cm⁻¹, and the C-I stretch at even lower frequencies, generally below 500 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1625 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

While IR spectroscopy is based on changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms (like C-I) often produce strong signals in Raman spectra.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₅BrClI), the molecular ion peak (M⁺) would be a definitive feature. Its exact mass would confirm the elemental composition. Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens. The calculated molecular weight is approximately 330.34 g/mol .

The fragmentation of polyhalogenated aromatic compounds is often initiated by the cleavage of the weakest carbon-halogen bond. acs.org The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making the loss of an iodine radical a primary and highly probable fragmentation step.

Plausible Fragmentation Pathway:

[M]⁺• → [M-I]⁺ + I• : Loss of the iodine radical to form a bromochloro-tolyl cation. This is expected to be a major fragmentation pathway.

[M-I]⁺ → [M-I-Br]⁺ + Br• : Subsequent loss of a bromine radical.

[M-I]⁺ → [M-I-Cl]⁺ + Cl• : Subsequent loss of a chlorine radical.

[M]⁺• → [M-CH₃]⁺ + CH₃• : Loss of the methyl radical, though typically less favorable than halogen loss.

Table of Expected Key Ions in the Mass Spectrum

| Ion | Description | Approximate m/z |

|---|---|---|

| [C₇H₅BrClI]⁺• | Molecular Ion (M⁺•) | 330, 332, 334 |

| [C₇H₅BrCl]⁺ | Loss of Iodine | 203, 205, 207 |

| [C₇H₅Cl]⁺ | Loss of Iodine and Bromine | 124, 126 |

| [C₇H₅Br]⁺ | Loss of Iodine and Chlorine | 168, 170 |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles. For a molecule like this compound, XRD would confirm the substitution pattern on the toluene ring without ambiguity.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Purity Assessment

For analyzing this compound within complex matrices or for assessing its purity, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this purpose. restek.comchromatographyonline.comresearchgate.net

In a GC-MS system, the gas chromatograph separates the components of a mixture based on their volatility and affinity for the column's stationary phase. Due to its relatively low polarity and moderate volatility, this compound would be expected to elute effectively from a standard non-polar or medium-polarity GC column. Following separation, the compound enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum that can be used to confirm the identity of the eluting peak by matching its fragmentation pattern to a known standard or library. restek.comusgs.gov

This technique is exceptionally powerful for:

Purity Assessment: GC-MS can detect and identify minute quantities of impurities, such as isomers, starting materials, or by-products from the synthesis process. The relative peak areas in the chromatogram can be used to quantify the purity.

Analysis in Complex Mixtures: It is a standard method for identifying and quantifying halogenated organic compounds in environmental samples or industrial process streams. restek.comunt.edu The high resolution of capillary GC columns combined with the specificity of the MS detector allows for the reliable analysis of target compounds even in the presence of many other substances. chromatographyonline.com

Applications and Advanced Research Directions of 5 Bromo 4 Chloro 2 Iodotoluene

Role as a Versatile Intermediate in Complex Organic Synthesis

The primary significance of 5-Bromo-4-chloro-2-iodotoluene in organic synthesis is its function as a strategically designed building block for controlled, stepwise functionalization. The core principle behind its versatility lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl. This predictable hierarchy is fundamental to its application in multi-step syntheses.

Chemists can exploit this reactivity gradient to perform orthogonal chemical reactions, where one halogen atom reacts under a specific set of conditions while the others remain intact for subsequent transformations.

Iodine (C-I Bond): The iodine atom at the 2-position is the most reactive site. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the initial introduction of a new carbon-carbon or carbon-heteroatom bond with high selectivity.

Bromine (C-Br Bond): The bromine atom at the 5-position is less reactive than the iodine but can be engaged in a subsequent cross-coupling reaction under slightly different or more forcing catalytic conditions. This provides a second, independent reaction handle on the molecule.

Chlorine (C-Cl Bond): The chlorine atom at the 4-position is the most robust and least reactive of the three halogens. It typically requires specialized catalysts or harsher reaction conditions to participate in cross-coupling. This allows the chlorine to be carried through the initial synthetic steps and functionalized last, or to remain as a permanent substituent in the final target molecule.

This capacity for programmed, sequential reactions allows for the efficient and controlled assembly of highly substituted aromatic structures, which are key components in many complex target molecules.

Table 1: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

| Halogen Position | Bond Type | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| 2-position | C-I | Highest | Mild (e.g., standard Suzuki, Sonogashira) |

| 5-position | C-Br | Intermediate | Moderate (requires stronger conditions than C-I) |

Utility in Medicinal Chemistry: Precursors for Novel Bioactive Compounds

Polyhalogenated aromatic scaffolds are of immense importance in medicinal chemistry, serving as precursors for the synthesis of complex heterocyclic systems and other novel bioactive compounds. The structure of this compound is ideally suited for generating libraries of diverse compounds for drug discovery programs.

By systematically and selectively replacing each halogen with different functional groups, medicinal chemists can explore the "chemical space" around a core scaffold. This allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity for a biological target, its metabolic stability, and its pharmacokinetic profile. The stepwise functionalization offered by this compound is crucial for establishing Structure-Activity Relationships (SAR). Although specific drugs derived directly from this compound are not detailed in the literature, its value lies in its potential as a starting material for creating these complex molecular architectures. The development of highly substituted pyridines from similar polyhalogenated precursors for medicinal chemistry research underscores the importance of such building blocks. nih.gov

Table 2: Potential Transformations for Bioactive Compound Synthesis

| Reaction at Position | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| 2 (Iodine) | Arylboronic Acid (Suzuki) | Aryl group | Modifying core structure |

| 5 (Bromine) | Amine (Buchwald-Hartwig) | Amino group | Introducing H-bond donors/acceptors |

Application in Agrochemical Development

The principles that make this compound valuable in medicinal chemistry are directly transferable to the field of agrochemical development. The synthesis of new herbicides, insecticides, and fungicides often requires the creation of complex, highly functionalized molecules to achieve desired efficacy and selectivity.

The ability to perform controlled, stepwise synthesis using this intermediate allows researchers to systematically modify a core structure to optimize its biological activity against specific pests or weeds while minimizing its impact on non-target organisms and the environment. The predictable reactivity of the three halogen atoms facilitates the generation of diverse molecular structures for high-throughput screening, accelerating the discovery of new agrochemical lead compounds.

Contributions to Materials Science and Polymer Chemistry

The synthesis of advanced materials for applications in organic electronics and polymer science often relies on building blocks that can be precisely functionalized. this compound and similar polyhalogenated aromatics serve as precursors to complex systems used in these fields.

For instance, related di-halogenated toluenes are used to synthesize carbazole-containing molecules. sigmaaldrich.comsigmaaldrich.com Carbazole derivatives are well-known for their use in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices due to their charge-transporting and emissive properties. The tri-halogenated nature of this compound offers a platform for creating even more complex, three-dimensional, or multifunctional materials. By sequentially coupling different functional units to the aromatic core, scientists can tailor the electronic and physical properties of the resulting materials for specific applications.

Table 3: Potential Precursors for Materials Science Applications

| Intermediate Derived From | Potential Material Class | Application |

|---|---|---|

| Di-carbazolyl substituted toluene (B28343) | Carbazole-based polymers/dendrimers | Organic Light-Emitting Diodes (OLEDs) |

| Thiophene-coupled derivative | Poly(thiophene) derivatives | Organic Field-Effect Transistors (OFETs) |

Emerging Applications and Future Research Perspectives in Organohalogen Chemistry

The future utility of this compound is tied to the ongoing evolution of synthetic chemistry. While its current applications are based on established cross-coupling methodologies, a key area of future research will likely focus on the development of novel catalytic systems. Of particular interest are catalysts that can activate the strong C-Cl bond under even milder conditions, providing chemists with a more refined level of control over the synthetic sequence.

Further research will also explore the use of this intermediate in the synthesis of novel and complex heterocyclic frameworks, which are of perennial interest in all areas of chemical science. As chemists continue to push the boundaries of molecular complexity, the demand for strategically designed building blocks like this compound will undoubtedly grow. Its pre-configured arrangement of halogens with differential reactivity provides a reliable and powerful tool for the programmed construction of intricate molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-iodotoluene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of a toluene derivative. For example:

Bromination : Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce the bromine atom.

Chlorination : Employ electrophilic substitution with Cl₂/FeCl₃ or sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C).

Iodination : Utilize iodinating agents like I₂ with HNO₃ as an oxidant or via Sandmeyer reaction if starting from an amine precursor.

Optimization : Monitor reaction progress using TLC/GC-MS. Adjust stoichiometry of halogenating agents (e.g., 1.2–1.5 equivalents) and use anhydrous solvents to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and integration ratios). Use deuterated chloroform (CDCl₃) as the solvent.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~328.83 for C₇H₅BrClI).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate. Refine using SHELXL (via SHELX suite) to resolve bond lengths and angles .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in amber glass vials at –20°C to prevent photodegradation and thermal decomposition. Use inert atmospheres (argon or nitrogen) for long-term storage. Confirm purity (>95%) via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers address discrepancies between observed NMR spectra and computational chemical shift predictions?

- Methodological Answer :

Cross-Validation : Compare experimental NMR data with multiple computational methods (e.g., DFT using Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets).

Solvent Effects : Simulate solvent interactions (e.g., PCM model for CDCl₃) to improve prediction accuracy.

Dynamic Effects : Consider conformational averaging via molecular dynamics (MD) simulations if rotamers are suspected.

Example : If a predicted aromatic proton shift deviates by >0.5 ppm, re-examine sample purity or check for residual solvents .

Q. What strategies are effective in resolving contradictory crystallographic data (e.g., disordered halogen positions) for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray data (≤0.8 Å) to improve electron density maps.

- Refinement Tools : Apply SHELXL’s restraints (DFIX, SIMU) to model disorder. Test alternative space groups to rule out twinning.

- Complementary Techniques : Validate with neutron diffraction or solid-state NMR if heavy atoms (Br, I) cause absorption errors .

Q. How can reaction pathways involving this compound be mechanistically elucidated?

- Methodological Answer :

Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track substituent migration during cross-coupling reactions (e.g., Suzuki-Miyaura).

Kinetic Studies : Perform variable-temperature NMR to identify intermediates (e.g., Grignard or organozinc adducts).

Computational Modeling : Map potential energy surfaces (PES) using DFT to identify transition states and rate-determining steps.

Case Study : For Ullmann coupling, monitor Cu(I)/Cu(III) intermediates via in situ IR spectroscopy .

Data Analysis and Contradiction Resolution

Q. What approaches are recommended when conflicting purity assessments arise (e.g., HPLC vs. elemental analysis)?

- Methodological Answer :

Multi-Technique Validation : Combine HPLC (purity), GC-MS (volatile impurities), and CHNS/O elemental analysis (C, H, N content).

Error Source Identification : Check for hygroscopicity (affects elemental analysis) or co-eluting peaks in HPLC.

Standardization : Use certified reference materials (CRMs) for calibration .

Q. How can researchers reconcile divergent catalytic activity results in reactions involving this compound?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments under identical conditions (temperature, solvent purity, catalyst batch).

- Catalyst Characterization : Use XPS or TEM to verify metal nanoparticle size/distribution in heterogeneous catalysis.

- Statistical Analysis : Apply ANOVA to assess significance of observed differences. If contradictions persist, explore alternative mechanisms (e.g., radical vs. polar pathways) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.